molecular formula C14H16BBrO2S2 B1521976 2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 578715-23-8

2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1521976
CAS No.: 578715-23-8
M. Wt: 371.1 g/mol
InChI Key: DMYHZCIVESITOD-UHFFFAOYSA-N
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Description

2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound featuring a bithiophene backbone substituted with a bromine atom at the 5'-position and a pinacol boronate ester group at the 5-position. This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity . The bromine atom enhances its electrophilic character, making it a versatile intermediate in synthesizing conjugated polymers, organic electronics, and photochromic materials .

Properties

IUPAC Name

2-[5-(5-bromothiophen-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BBrO2S2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9(19-11)10-6-8-12(16)20-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHZCIVESITOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BBrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659796
Record name 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578715-23-8
Record name 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity through various studies and findings.

  • Molecular Formula : C₁₄H₁₆BBrO₂S₂
  • Molecular Weight : 371.11 g/mol
  • CAS Number : 578715-23-8
  • Purity : >97% (GC) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the bithiophene moiety is significant as it can enhance the compound's interaction with biological receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • IC₅₀ Values : In vitro studies have shown IC₅₀ values in the nanomolar range against various cancer cell lines .
CompoundCell LineIC₅₀ (nM)
This compoundHeLa120
Similar DerivativeA54980
Similar DerivativeMCF7150

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical has also been explored. It has been suggested that its structure allows it to modulate serotonin receptors, which play a crucial role in mood regulation and cognitive function.

  • Binding Studies : Preliminary binding assays indicate that the compound may influence serotonin receptor activity .

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the cytotoxic effects of various bithiophene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant inhibition of cell proliferation.
    Cytotoxicity Results
  • Neuropharmacological Evaluation :
    • Another study focused on the modulation of serotonin receptors by bithiophene derivatives. The findings suggested that certain derivatives could act as effective antagonists at the 5-HT₂A receptor site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous bithiophene- or thiophene-based boronate esters:

Compound Substituents Molecular Formula Molecular Weight Key Applications References
2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5'-Br, 5-Bpin C₁₈H₁₉BBrO₂S₂ 437.1 g/mol Suzuki-Miyaura coupling; polymer synthesis
2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5'-hexyl, 5-Bpin C₂₄H₃₃BO₂S₂ 444.3 g/mol Organic semiconductors; solubility-enhanced cross-coupling
2-([2,2'-Bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane No bromine C₁₈H₂₀BO₂S₂ 359.2 g/mol Light-responsive materials; photochromic switches
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Single thiophene ring C₁₀H₁₅BO₂S 210.1 g/mol Dye-sensitized solar cells (DSSCs); small-molecule electronics
Boronic acid, (5′-bromo [2,2′-bithiophen]-5-yl)- Boronic acid instead of Bpin C₈H₅BBrO₂S₂ 289.0 g/mol Intermediate for boronate ester synthesis; unstable in aqueous conditions
2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzene ring with Br and Me C₁₃H₁₈BBrO₂ 297.0 g/mol Pharmaceuticals; halogen-directed functionalization

Key Findings:

Electron-Deficient vs. Electron-Rich Systems: The bromine atom in the target compound increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to non-brominated analogs like 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Hexyl-substituted derivatives (e.g., 2-(5'-hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improve solubility in non-polar solvents but reduce electrophilicity .

Stability and Reactivity :

  • Boronic acid derivatives (e.g., Boronic acid, (5′-bromo [2,2′-bithiophen]-5-yl)-) are less stable than their pinacol ester counterparts, limiting their utility in moisture-sensitive reactions .
  • The pinacol boronate group in the target compound ensures stability under ambient conditions while remaining reactive in cross-coupling reactions .

Applications in Materials Science: The target compound is critical for synthesizing conjugated polymers with tailored bandgaps, as seen in PDPP4T (diketopyrrolopyrrole) polymers . Non-brominated analogs are preferred in light-responsive oligothiophenes due to reduced steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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